Stearoxypropyl dimethylamine

Personal Care Formulation Chemistry Hair Conditioning

Choose Stearoxypropyl dimethylamine (SPDA) for its pH-switchable cationic charge — unlike permanently charged quats, SPDA delivers targeted deposition during use and minimizes residue build-up upon rinse dilution, preventing limp, weighed-down hair. Its high logP (6.2–7.3) and ether linkage provide strong oil-phase anchoring, enabling stable emulsions with anionic surfactants such as sodium laureth sulfate without complexation issues. This unique combination eliminates formulation compromises, making SPDA the smart choice for high-performance rinse-off conditioners and 2-in-1 shampoos.

Molecular Formula C23H49NO
Molecular Weight 355.6 g/mol
CAS No. 17517-01-0
Cat. No. B093239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStearoxypropyl dimethylamine
CAS17517-01-0
Molecular FormulaC23H49NO
Molecular Weight355.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOCCCN(C)C
InChIInChI=1S/C23H49NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-23-20-21-24(2)3/h4-23H2,1-3H3
InChIKeyBHQZSXXOSYWJSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stearoxypropyl Dimethylamine (CAS 17517-01-0) Procurement & Selection Guide for R&D and Formulation


Stearoxypropyl dimethylamine (SPDA) is a tertiary amine-based cationic surfactant belonging to the alkyl dimethylamine class, with the molecular formula C₂₃H₄₉NO and a molecular weight of approximately 355.6 g/mol [1]. Structurally, it features a C18 stearyl alkyl chain linked via an ether bond to a propyl spacer terminating in a dimethylamine headgroup, conferring amphiphilic properties suitable for personal care and industrial applications . As a non-quaternized amine, its charge state is pH-dependent, a key differentiator from permanently cationic quaternary ammonium compounds (quats) . It is recognized in authoritative databases and appears in over 1,200 patents, primarily for hair conditioning and emulsification [2]. This compound is offered with typical purities of ≥95% and is identified by the INCI name Stearoxypropyl Dimethylamine and FDA UNII 0VZ9S47W35 [3].

Why Generic Substitution of Stearoxypropyl Dimethylamine (CAS 17517-01-0) Fails in Performance-Driven Formulations


The performance of Stearoxypropyl dimethylamine (SPDA) is dictated by a specific interplay of physicochemical properties that are not shared by its closest analogs, making simple interchange a significant formulation risk. Its pH-responsive charge density (pKa ~8.2-9.4) contrasts sharply with permanently charged quaternary ammonium compounds (e.g., Cetrimonium Chloride) and even with the amide-linked Stearamidopropyl Dimethylamine, leading to distinct deposition and conditioning profiles . Furthermore, SPDA's ether linkage and C18 alkyl chain result in a unique hydrophobicity (LogP ~6.2-7.3) and water solubility (0.0026 mg/L), which govern its emulsification behavior, substantivity, and compatibility with anionic surfactants in complex rinse-off systems [1]. These molecular-level differences manifest in quantifiable variations in critical micelle concentration (CMC), surface activity, and ultimately, the sensory and functional attributes of the final product, as detailed in the evidence guide below.

Quantitative Evidence Guide for Selecting Stearoxypropyl Dimethylamine (CAS 17517-01-0) Over Its Closest Analogs


pH-Responsive Cationic Charge vs. Permanently Charged Quats

Stearoxypropyl dimethylamine (SPDA) is a tertiary amine with a pKa of 8.2-9.42, meaning it is predominantly cationic (protonated) under typical acidic formulation conditions (e.g., pH 4-6) but loses its charge as pH increases . This contrasts with permanently charged quaternary ammonium compounds like Cetrimonium Chloride, which retain a positive charge irrespective of pH [1]. This pH-dependent charge is a key performance differentiator.

Personal Care Formulation Chemistry Hair Conditioning

LogP-Dependent Hydrophobicity Differentiating SPDA from Amide Analogs

The lipophilicity of SPDA is characterized by a logP value in the range of 6.18 to 7.29 [1]. Its structural analog, Stearamidopropyl Dimethylamine, which contains an amide linkage, is expected to have a different logP due to the polarity of the amide bond, though direct experimental comparison is limited. The ether linkage in SPDA generally contributes to a distinct hydrophobicity profile compared to the amide group.

Personal Care Formulation Chemistry Emulsification

Incompatibility with Anionic Surfactants: SPDA vs. Cetrimonium Chloride

Formulator experience indicates that SPDA can be successfully incorporated into shampoo systems containing anionic surfactants like Ammonium Laureth Sulfate and Sodium Laureth Sulfate, as demonstrated in the commercial product KAO ASIANCE INNER RICH SHAMPOO [1]. This is notable because many traditional quaternary ammonium conditioners, such as Cetrimonium Chloride, are known to form insoluble complexes with anionic surfactants, leading to precipitation and loss of activity in shampoo bases .

Personal Care Formulation Chemistry Surfactant Compatibility

Evidence-Backed Application Scenarios for Procuring Stearoxypropyl Dimethylamine (CAS 17517-01-0)


pH-Triggered, Build-Up-Free Conditioning in Rinse-Off Hair Care

Based on its pKa of ~8.2-9.4 and resulting pH-dependent cationic charge , SPDA is ideal for formulating conditioners and 2-in-1 shampoos where controlled deposition and minimal build-up are critical. Unlike permanently charged quats, SPDA's charge density decreases upon rinsing and dilution (pH increase), preventing the excessive accumulation that can lead to limp, weighed-down hair . This mechanism is directly supported by its incorporation in commercial shampoos where it replaced Cetrimonium Chloride [1].

Stabilization of Oil-Rich Emulsions Requiring High Lipophilicity

With a logP of 6.18-7.29 [2], SPDA exhibits significant hydrophobicity, making it a superior co-emulsifier for oil-heavy personal care and industrial formulations. This high lipophilicity, compared to more polar amide analogs, enhances its anchoring in the oil phase of emulsions, improving stability and the delivery of hydrophobic active ingredients. The ether linkage provides a distinct polarity profile that influences interfacial tension and film formation at the oil-water interface.

Direct Conditioning in Anionic Surfactant-Based Shampoo Systems

Evidence from commercial formulations shows that SPDA can be compatibly blended with anionic primary surfactants like Sodium Laureth Sulfate and Ammonium Laureth Sulfate [1]. This contrasts with the incompatibility often observed with traditional cationic quats, making SPDA the ingredient of choice for formulators aiming to build a simple, stable, and effective conditioning shampoo without the formulation complexities associated with quat-anionic complexes or separate conditioning steps .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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